molecular formula C6H11BrO2 B2636033 3-(Bromomethyl)-3-(methoxymethyl)oxetane CAS No. 1345881-95-9

3-(Bromomethyl)-3-(methoxymethyl)oxetane

Cat. No.: B2636033
CAS No.: 1345881-95-9
M. Wt: 195.056
InChI Key: IFPUCAPMHNKSFX-UHFFFAOYSA-N
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Description

3-(Bromomethyl)-3-(methoxymethyl)oxetane is an organic compound that belongs to the class of oxetanes Oxetanes are four-membered cyclic ethers known for their strained ring structure, which imparts unique reactivity and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Bromomethyl)-3-(methoxymethyl)oxetane typically involves the formation of the oxetane ring followed by the introduction of bromomethyl and methoxymethyl groups. One possible synthetic route could involve the cyclization of a suitable precursor, such as a diol or an epoxide, under acidic or basic conditions. The bromomethyl group can be introduced via bromination reactions, while the methoxymethyl group can be added through alkylation reactions using methanol or methoxymethyl chloride.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This could include the use of continuous flow reactors, efficient catalysts, and scalable purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(Bromomethyl)-3-(methoxymethyl)oxetane can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxetane derivatives with different functional groups. Reduction reactions can also modify the substituents.

    Ring-Opening Reactions: Due to the strained nature of the oxetane ring, it can undergo ring-opening reactions under acidic or basic conditions.

Common Reagents and Conditions

    Nucleophiles: Such as amines, thiols, and alkoxides for substitution reactions.

    Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield a variety of substituted oxetanes, while ring-opening reactions can produce linear or branched compounds.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules and polymers.

    Biology: Potential use in the development of bioactive compounds and pharmaceuticals.

    Medicine: Exploration of its pharmacological properties and potential therapeutic applications.

    Industry: Use in the production of specialty chemicals, materials, and coatings.

Mechanism of Action

The mechanism of action of 3-(Bromomethyl)-3-(methoxymethyl)oxetane would depend on its specific application and the molecular targets involved. In general, the compound’s reactivity can be attributed to the strained oxetane ring and the presence of reactive substituents. These features can facilitate interactions with biological molecules, catalysts, or other chemical entities, leading to various effects and outcomes.

Comparison with Similar Compounds

Similar Compounds

    3-(Chloromethyl)-3-(methoxymethyl)oxetane: Similar structure with a chlorine atom instead of bromine.

    3-(Bromomethyl)-3-(ethoxymethyl)oxetane: Similar structure with an ethoxymethyl group instead of methoxymethyl.

    3-(Bromomethyl)oxetane: Lacks the methoxymethyl group.

Uniqueness

3-(Bromomethyl)-3-(methoxymethyl)oxetane is unique due to the combination of bromomethyl and methoxymethyl substituents, which can influence its reactivity and potential applications. The presence of both groups can provide a balance of reactivity and stability, making it a versatile compound for various chemical transformations and applications.

Properties

IUPAC Name

3-(bromomethyl)-3-(methoxymethyl)oxetane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11BrO2/c1-8-3-6(2-7)4-9-5-6/h2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFPUCAPMHNKSFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1(COC1)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1345881-95-9
Record name 3-(bromomethyl)-3-(methoxymethyl)oxetane
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a stirring solution of (3-Bromomethyl-oxetan-3-yl)-methanol (200 mg, 1.104 mmol) in tetrahydrofuran (15 mL) at 0° C., was added sodium hydride (63 mg, 2.65 mmol) and stirred for 15 min. To this methyl iodide (629 mg, 4.419 mmol) was added to the above reaction mixture and the resultant reaction mixture was warmed to RT and stirred for 2 h. The reaction mixture was quenched with water and extracted with ethyl acetate (3×). The combined ethyl acetate layer was washed with brine and dried over anhydrous sodium sulphate and concentrated under reduced pressure. Purification by column chromatography (silica gel, 0-20% ethyl acetate in pet ether) afforded 3-(bromomethyl)-3-(methoxymethyl)oxetane as a liquid (120 mg, 55%).
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
63 mg
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
629 mg
Type
reactant
Reaction Step Two

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